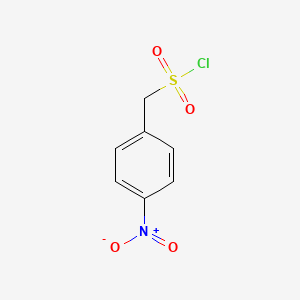

(4-Nitrophenyl)methanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXRPEAFHWDFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383287 | |

| Record name | (4-Nitrophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4025-75-6 | |

| Record name | 4-Nitrobenzenemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4025-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Nitrophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-nitrophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Nitrophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for (4-Nitrophenyl)methanesulfonyl chloride. This compound is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides and for the introduction of the 4-nitrobenzylsulfonyl protecting group.

Core Physicochemical Properties

This compound is a yellow to brown solid that is sensitive to moisture.[1] It is crucial to handle this compound under inert and dry conditions to prevent decomposition.[1][2]

| Property | Value | Reference |

| CAS Number | 4025-75-6 | [1][3] |

| Molecular Formula | C7H6ClNO4S | [3][] |

| Molecular Weight | 235.64 g/mol | [1][3] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 91-92 °C | [1][3] |

| Boiling Point | 396.4 ± 25.0 °C (Predicted) | [1][3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Solubility | Reacts with water. Soluble in organic solvents like dimethyl sulfoxide and ethanol.[1][5] | |

| LogP | 1.74 | [3] |

Reactivity and Stability

This compound is highly reactive and requires careful handling.

| Parameter | Description | Reference |

| Chemical Stability | Reacts vigorously or explosively with water, forming toxic and corrosive hydrogen chloride gas.[3] | |

| Conditions to Avoid | Moisture, exposure to moist air or water, and dust generation.[3][6] | |

| Incompatible Materials | Oxidizing agents, bases, amines, and water.[2][3] | |

| Hazardous Decomposition Products | Upon decomposition, it can release hydrogen chloride, carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur.[2][3] |

Synthesis Protocol

A general and common method for the synthesis of this compound involves a multi-step process starting from an appropriate alkyl halide.

Experimental Protocol: Synthesis from an S-Alkyl Isothiourea Salt

This procedure outlines the synthesis starting from an S-alkyl isothiourea salt, which is typically prepared from the corresponding alkyl halide and thiourea.

Step 1: Formation of S-Alkyl Isothiourea Salt

-

An alkyl halide (or sulfate) (5 mmol) is heated with thiourea (0.381 g, 5 mmol) in 5 mL of ethanol at reflux for 1 hour.[1][7]

-

After the reaction is complete, the ethanol is removed under reduced pressure.[1][7]

-

The resulting residue is washed with diethyl ether (3 x 5 mL) to yield the S-alkyl isothiourea salt as a white solid in nearly quantitative yield.[1][7]

Step 2: Oxidative Chlorination

-

The unpurified S-alkyl isothiourea salt is transferred to a three-necked round-bottom flask equipped with a thermometer and an addition funnel, and placed in an ice bath.[1][7]

-

A mixture of 0.45 mL of water and 10 mL of acetonitrile is added to the flask, and the mixture is stirred vigorously.[1][7]

-

A solution of tert-butyl hypochlorite (t-BuOCl, 2.86 mL) in 5 mL of acetonitrile is added dropwise, maintaining the internal temperature between 0-20 °C.[1][7]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[1][7]

Step 3: Work-up and Purification

-

The ether layer is washed with water (2 x 10 mL) and then dried over anhydrous sodium sulfate (Na2SO4).[1][7]

-

The diethyl ether is removed by vacuum concentration to yield this compound.[1][7]

-

For higher purity, the product can be recrystallized from a mixture of petroleum ether and ethyl acetate.[1][7]

Safety and Handling

This compound is a corrosive and water-reactive substance that can cause severe burns to the skin, eyes, and respiratory tract.[3][6] It is also toxic if swallowed or in contact with skin and fatal if inhaled.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[3][8]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[3][8]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator in a well-ventilated area or under a chemical fume hood.[2][6]

Handling and Storage:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[2][6]

-

Reacts violently with water; do not allow contact with water or moist air.[3][6]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[3][6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][6] If water-reactive products are embedded in the skin, cover them with a light oil instead of using water.[3]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3][6]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical attention.[3][6]

Visualized Workflows

The following diagrams illustrate the synthesis and safety procedures associated with this compound.

Caption: General synthesis workflow for this compound.

Caption: Key safety and handling protocols for this compound.

References

(4-Nitrophenyl)methanesulfonyl chloride CAS number and structure

An In-depth Technical Guide to (4-Nitrophenyl)methanesulfonyl chloride For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-Nitrobenzylsulfonyl Chloride, is a significant reagent in organic synthesis and medicinal chemistry.[1][2] Its utility is particularly noted in the preparation of complex biomolecules, such as the HIV-1 Tat protein, through processes like native chemical ligation.[1][3][] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and essential safety information for laboratory use.

Chemical Structure and Identification

The unique reactivity and utility of this compound stem from its specific chemical structure, which includes a nitrophenyl group, a methanesulfonyl chloride functional group, and a benzylic methylene bridge.

CAS Number: 4025-75-6[1][2][3][5]

Molecular Formula: C7H6ClNO4S[3][][5]

Canonical SMILES: C1=CC(=CC=C1CS(=O)(=O)Cl)--INVALID-LINK--[O-][]

InChI Key: CAXRPEAFHWDFTD-UHFFFAOYSA-N[]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 235.64 g/mol | [3] |

| Appearance | Yellow to brown solid | [3] |

| Melting Point | 91-92°C | [2] |

| Boiling Point | 396.4 ± 25.0 °C (Predicted) | [2][3] |

| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Water Solubility | Reacts with water | [2][3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Experimental Protocols

The following section details a general procedure for the synthesis of this compound. This protocol is crucial for researchers who may need to prepare the compound in-house for their specific applications.

Synthesis of this compound

This synthesis involves the conversion of an S-alkyl isothiourea salt intermediate.

Materials:

-

Alkyl halide (or sulfate) (e.g., 4-nitrobenzyl halide)

-

Thiourea

-

Ethanol

-

Ether

-

Acetonitrile

-

Water

-

tert-Butyl hypochlorite (t-BuOCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Petroleum ether-ethyl acetate mixture (for recrystallization)

Procedure:

-

Formation of S-alkyl isothiourea salt:

-

A mixture of the alkyl halide (or sulfate) (5 mmol) and thiourea (0.381 g, 5 mmol) in ethanol (5 mL) is heated at reflux for 1 hour.[1][3]

-

Upon completion, the solvent is removed under vacuum.

-

The resulting residue is washed with ether (3 x 5 mL) to yield the S-alkyl isothiourea salt as a white solid.[1][3]

-

-

Oxidative Chlorination:

-

The S-alkylisothiourea salt is transferred to a three-necked round-bottomed flask equipped with a thermometer and a dropping funnel, and placed in an ice bath.[1][3]

-

Water (0.45 mL) and acetonitrile (10 mL) are added to create a vigorously stirred mixture.[1][3]

-

A solution of tert-butyl hypochlorite (t-BuOCl, 2.86 mL) in acetonitrile (5 mL) is added dropwise, maintaining an internal temperature of 0-20°C.[1][3]

-

-

Work-up and Purification:

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[1][3]

-

The solvent is removed under vacuum, and ether (15 mL) is added to dissolve the residue.[1][3]

-

The ether layer is washed with water (2 x 10 mL) and dried over anhydrous sodium sulfate (Na2SO4).[1][3]

-

The ether solution is concentrated in a vacuum to yield high-purity this compound.[1][3]

-

Further purification can be achieved by recrystallization from a mixed petroleum ether-ethyl acetate solvent.[1][3]

-

Logical Workflow and Diagrams

The synthesis of this compound can be visualized as a two-step process. The following diagram, generated using the DOT language, illustrates this experimental workflow.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a critical building block and reagent in various synthetic applications within the pharmaceutical and life sciences sectors.

-

Peptide Chemistry: It is notably used for the preparation of the HIV-1 Tat protein.[1][] This involves a native chemical ligation process between a peptide thioester and a peptide containing a (mercapto)leucine at the N-terminus, followed by desulfurization.[1][3][]

-

Organic Synthesis: This compound is a versatile reagent for introducing the 4-nitrobenzylsulfonyl group into molecules. It can be used as an acylating and chlorinating agent.[2]

-

Protecting Group Chemistry: In medicinal chemistry, it is employed to quench amine groups by converting them into sulfonamides, which can serve as protecting groups or as part of a larger pharmacophore.[2]

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling to ensure laboratory safety.

-

Hazards: It is corrosive and causes burns to the eyes, skin, and respiratory tract.[6] The compound reacts violently with water, which may release flammable and/or toxic gases, including hydrogen chloride.[6]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[2] Work should be conducted in a well-ventilated fume hood.[2][6]

-

First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[6] If water-reactive products become embedded in the skin, do not apply water; instead, cover with a light oil.[6] If inhaled, move to fresh air and seek medical aid.[6] Do not induce vomiting if ingested.[6]

-

Storage and Incompatibilities: Store in a cool, dry, well-ventilated area under an inert atmosphere, away from moisture, oxidizing agents, bases, and amines.[3][6] Keep containers tightly closed.[6]

-

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations.[6]

References

An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in (4-Nitrophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Nitrophenyl)methanesulfonyl chloride is a highly reactive organosulfur compound of significant interest in organic synthesis and drug development. Its reactivity is primarily dictated by the sulfonyl chloride functional group, which is activated by the presence of the electron-withdrawing 4-nitrophenyl moiety. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights. The high electrophilicity of the sulfur atom makes it highly susceptible to nucleophilic attack, leading to a variety of useful transformations.[1] The compound is known to react vigorously, and sometimes explosively, with water.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4025-75-6 | [3] |

| Molecular Formula | C₇H₆ClNO₄S | [3] |

| Molecular Weight | 235.64 g/mol | [3] |

| Appearance | Yellow to brown solid | [3] |

| Melting Point | 91-92 °C | [3] |

| Boiling Point | 396.4 ± 25.0 °C (Predicted) | [3] |

| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | Reacts violently | [2][3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis

A general and effective method for the synthesis of this compound proceeds via the oxidative chlorination of an S-alkyl isothiourea salt.[4]

Experimental Protocol: Synthesis of this compound[4]

Step 1: Formation of the S-alkyl isothiourea salt

-

A mixture of 4-nitrobenzyl chloride (5 mmol) and thiourea (0.381 g, 5 mmol) in ethanol (5 mL) is heated at reflux for 1 hour.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting residue is washed with diethyl ether (3 x 5 mL) to afford the S-(4-nitrobenzyl)isothiouronium chloride as a white solid in near quantitative yield.

Step 2: Oxidative Chlorination

-

The crude S-(4-nitrobenzyl)isothiouronium chloride is transferred to a three-necked round-bottom flask equipped with a thermometer and an addition funnel, and placed in an ice bath.

-

Water (0.45 mL) and acetonitrile (10 mL) are added to the flask, and the mixture is stirred vigorously.

-

A solution of tert-butyl hypochlorite (t-BuOCl, 2.86 mL) in acetonitrile (5 mL) is added dropwise while maintaining the internal temperature between 0-20°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The solvent is removed under vacuum, and the residue is dissolved in diethyl ether (15 mL).

-

The ethereal layer is washed with water (2 x 10 mL) and dried over anhydrous sodium sulfate (Na₂SO₄).

-

The ether solution is concentrated under vacuum to yield high-purity this compound.

-

The product can be further purified by recrystallization from a petroleum ether-ethyl acetate solvent mixture.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride group in this compound is highly activated towards nucleophilic substitution. This enhanced reactivity is a direct consequence of the strong electron-withdrawing nature of the para-nitro group on the phenyl ring. This effect is transmitted through the methylene spacer to the sulfonyl group, increasing the electrophilicity of the sulfur atom.

General Reaction Mechanism: SN2 Substitution

The reactions of this compound with nucleophiles predominantly proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] In this concerted process, the nucleophile attacks the electrophilic sulfur atom, and the chloride ion is displaced simultaneously.

Caption: Generalized Sₙ2 reaction pathway for this compound.

Solvolysis and Hydrolysis

This compound reacts rapidly with protic solvents such as water and alcohols in a process known as solvolysis. The hydrolysis reaction, in particular, is vigorous and produces (4-nitrophenyl)methanesulfonic acid and hydrochloric acid.[2]

Table of Comparative Solvolysis Rates of Substituted Benzenesulfonyl Chlorides in 50% Acetone/50% Water at 25.0 °C

| Substituent | Rate Constant (min⁻¹) | Reference |

| p-Methyl | 0.0106 | [5] |

| H | 0.0146 | [5] |

| m-Nitro | 0.044 | [5] |

Note: This data is for substituted benzenesulfonyl chlorides and serves as an analogy to illustrate the effect of electron-withdrawing groups.

Experimental Protocol: Determination of Hydrolysis Rate by Conductometry

The rate of hydrolysis of a sulfonyl chloride can be monitored by measuring the change in electrical conductivity of the solution over time, as the reaction produces ionic species (sulfonic acid and HCl).[6]

-

Apparatus Setup: A conductivity cell is immersed in a constant-temperature bath. The cell is connected to a conductivity meter capable of recording data at regular intervals.

-

Solvent Equilibration: A known volume of purified water (or an aqueous-organic solvent mixture) is placed in the reaction vessel and allowed to reach thermal equilibrium in the constant-temperature bath.

-

Initiation of Reaction: A small, accurately weighed amount of this compound is rapidly introduced into the solvent with vigorous stirring to ensure immediate dissolution. For sparingly soluble substrates, a dilution technique using an inert solid like Kieselguhr can be employed.[6]

-

Data Acquisition: The conductivity of the solution is recorded as a function of time until a stable reading is obtained (the "infinity" reading), indicating the completion of the reaction.

-

Data Analysis: The first-order rate constant (k) is calculated from the conductivity-time data using the appropriate integrated rate law.

Applications in Organic Synthesis

The high reactivity and selectivity of this compound make it a valuable reagent in organic synthesis, particularly in the protection and modification of amines.

Sulfonamide Formation

This compound reacts readily with primary and secondary amines to form stable sulfonamides. This reaction is often used to protect amine functionalities during multi-step syntheses. The resulting p-nitrobenzenesulfonamides are generally solid compounds that are stable to a wide range of reaction conditions.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

In the field of drug discovery and development, this compound and similar reagents can be employed for the N-terminal modification of peptides synthesized on a solid support. This allows for the introduction of a stable sulfonyl cap or a moiety for further functionalization.

Workflow for N-Terminal Sulfonylation in Fmoc-based SPPS

Caption: Workflow for N-terminal modification of a peptide using this compound in SPPS.

Safety and Handling

This compound is a corrosive and water-reactive substance that should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[2] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[2] All manipulations should be performed in a well-ventilated fume hood. The compound should be stored under an inert atmosphere and protected from moisture.[3] In case of fire, do not use water; use a dry powder extinguisher.[2]

Conclusion

This compound is a highly reactive and versatile reagent in organic chemistry. The presence of the electron-withdrawing 4-nitrophenyl group significantly enhances the electrophilicity of the sulfonyl chloride moiety, making it an excellent substrate for nucleophilic substitution reactions. This high reactivity, particularly its rapid reaction with water and amines, underscores its utility in the synthesis of sulfonamides and in applications such as peptide modification. The provided experimental protocols for its synthesis and kinetic analysis, along with the mechanistic and workflow diagrams, offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to effectively and safely utilize this powerful synthetic tool.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CAS#:4025-75-6 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 4025-75-6 [m.chemicalbook.com]

- 4. This compound | 4025-75-6 [chemicalbook.com]

- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Derivatization Mechanism of (4-Nitrophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-Nitrophenyl)methanesulfonyl chloride, a critical reagent for chemical derivatization in analytical and synthetic chemistry. We will delve into its core mechanism of action, detail its application with various functional groups, present quantitative data, and provide standardized experimental protocols.

Introduction to this compound

This compound, hereafter referred to as Np-MsCl, is a derivatizing agent prized for its ability to react with a wide range of nucleophilic functional groups. Its utility stems from the introduction of the (4-nitrophenyl)methyl moiety onto a target molecule. This modification serves several key purposes in analytical settings:

-

Enhanced Detection: The nitro group (NO₂) is a strong chromophore, significantly increasing the ultraviolet (UV) absorbance of the analyte, which is crucial for detection in High-Performance Liquid Chromatography (HPLC).[1][2]

-

Improved Ionization: For mass spectrometry (MS), the added group can enhance ionization efficiency, leading to greater sensitivity.[3]

-

Better Separation: Altering the polarity and size of the analyte can improve its chromatographic behavior.[4]

Np-MsCl is known for its high reactivity, which can also be a challenge; it reacts vigorously with water and must be handled under anhydrous conditions to prevent hydrolysis into the corresponding sulfonic acid.[5][6]

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism through which Np-MsCl acts is a nucleophilic substitution reaction at the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). The presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom makes the sulfur center highly susceptible to attack by nucleophiles.

The reaction proceeds as follows:

-

A nucleophilic atom (such as oxygen in alcohols/phenols, or nitrogen in amines) on the analyte molecule attacks the electrophilic sulfur atom of Np-MsCl.

-

This forms a transient tetrahedral intermediate.

-

The chloride ion (Cl⁻), an excellent leaving group, is expelled.

-

A proton is typically lost from the nucleophile (often facilitated by a base), resulting in the formation of a stable sulfonate ester or sulfonamide and hydrochloric acid (HCl).

dot

Caption: General reaction pathway for derivatization using Np-MsCl.

Reactivity with Specific Functional Groups

The versatility of Np-MsCl allows it to react with several important functional groups commonly found in pharmaceuticals, metabolites, and biomolecules.

Phenols react with Np-MsCl in the presence of a base (e.g., pyridine, triethylamine, or NaOH) to form stable sulfonate esters. The base deprotonates the phenolic hydroxyl group to form a more potent nucleophile, the phenoxide ion, which then attacks the sulfonyl chloride.

-

Reaction: Ar-OH + O₂N-C₆H₄-CH₂-SO₂Cl → Ar-O-SO₂-CH₂-C₆H₄-NO₂ + HCl[7]

-

Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane or 1,2-dimethoxyethane at room temperature.[7]

Amines are excellent nucleophiles and react readily with Np-MsCl to yield stable sulfonamides. This reaction is analogous to the well-known Hinsberg test.[8] A base is required to neutralize the HCl byproduct.

-

Reaction (Primary Amine): R-NH₂ + Np-MsCl → R-NH-SO₂-CH₂-C₆H₄-NO₂ + HCl

-

Reaction (Secondary Amine): R₂NH + Np-MsCl → R₂N-SO₂-CH₂-C₆H₄-NO₂ + HCl

-

Significance: This reaction is fundamental for the derivatization of amino acids, catecholamines, and other primary/secondary amine-containing neurochemicals, preparing them for analysis by HPLC-UV or LC-MS.[9]

Quantitative Data and Reaction Efficiency

The efficiency of derivatization is critical for accurate quantification. While specific kinetic data for Np-MsCl is sparse in publicly available literature, data from analogous sulfonyl chlorides like dansyl chloride can provide insights. The yield and rate are highly dependent on factors such as pH, temperature, solvent, and the nucleophilicity of the target analyte.

| Parameter | Condition | Observation | Reference |

| Analyte Type | Phenols, Amines | Amines are generally more nucleophilic and may react faster than phenols under similar conditions. | [8] |

| pH / Base | Basic conditions | Reaction is base-catalyzed, as it generates a stronger nucleophile (phenoxide, free amine). | [7][8] |

| Solvent | Aprotic (e.g., Acetonitrile, DCM) | Aprotic solvents are preferred to prevent hydrolysis of the sulfonyl chloride reagent. | [7] |

| Temperature | Room Temperature to 60°C | Mild heating can increase the reaction rate, but may also promote degradation of the reagent or product. | [10] |

| Stability | Aqueous Solution | The resulting dimethylimidazolesulfonyl (DMIS) derivatives are noted to be stable in aqueous solutions. | [3] |

| Detection Limit | LC-MS/MS after derivatization | Derivatization with similar reagents has achieved detection limits in the low pg/mL to sub-nM range. | [9][11] |

Table 1: Factors Influencing Np-MsCl Derivatization Efficiency and Sensitivity.

Experimental Protocols

Below is a generalized protocol for the pre-column derivatization of a phenolic or amine-containing analyte for HPLC analysis. Note: This protocol should be optimized for each specific application.

dot

Caption: A typical experimental workflow for pre-column derivatization.

Detailed Steps:

-

Sample Preparation: Prepare a stock solution of the analyte in a dry, aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

-

Reagent Preparation: Prepare a solution of Np-MsCl and a suitable base (e.g., pyridine or triethylamine) in the same aprotic solvent.

-

Derivatization Reaction:

-

In a sealed vial, mix the analyte solution with the Np-MsCl/base solution. A typical molar excess for the reagent is 5- to 10-fold.

-

Incubate the mixture. Optimization may be required, but typical conditions range from 30 to 60 minutes at temperatures between 25°C and 60°C.

-

-

Reaction Quenching: To stop the reaction and consume any remaining Np-MsCl, add a small amount of a quenching solution (e.g., a solution of a primary amine or water).

-

Final Preparation: Dilute the final reaction mixture with the initial mobile phase for chromatographic analysis to an appropriate concentration.

-

Analysis: Inject the derivatized sample into the chromatograph for analysis.

Visualization of Key Relationships

The utility of Np-MsCl is a direct result of its chemical structure. The sulfonyl chloride provides the reactive center, while the nitrophenyl group provides the analytical tag.

dot

Caption: How the structure of Np-MsCl dictates its analytical function.

Conclusion

This compound is a powerful and effective derivatization agent for the analysis of compounds containing phenolic and amine functional groups. Its mechanism of action, centered on nucleophilic substitution, reliably attaches a UV-active and MS-friendly tag to analytes of interest. By understanding this mechanism and carefully controlling reaction conditions, researchers can achieve highly sensitive and robust quantification, making Np-MsCl an invaluable tool in drug development, metabolomics, and environmental analysis.

References

- 1. journalajacr.com [journalajacr.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 4025-75-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. reactions_of_phenols [simply.science]

- 9. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic and Synthetic Profile of (4-Nitrophenyl)methanesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the predicted spectral data for (4-Nitrophenyl)methanesulfonyl chloride. These predictions are based on computational models and analysis of structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.

| Adduct | Predicted m/z |

| [M+H]⁺ | 235.97789 |

| [M+Na]⁺ | 257.95983 |

| [M-H]⁻ | 233.96333 |

| [M]⁺ | 234.97006 |

| [M]⁻ | 234.97116 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are expected chemical shifts for ¹H and ¹³C NMR spectroscopy based on the structure of this compound. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹H NMR (Proton NMR) - Expected Chemical Shifts

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Methylene protons (-CH₂-) | ~ 5.0 - 5.5 | Singlet |

| Aromatic protons (ortho to -CH₂SO₂Cl) | ~ 7.6 - 7.8 | Doublet |

| Aromatic protons (ortho to -NO₂) | ~ 8.2 - 8.4 | Doublet |

¹³C NMR (Carbon-13 NMR) - Expected Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Methylene carbon (-CH₂-) | ~ 60 - 70 |

| Aromatic carbon (ipso, attached to -CH₂SO₂Cl) | ~ 130 - 135 |

| Aromatic carbons (ortho to -CH₂SO₂Cl) | ~ 130 - 132 |

| Aromatic carbons (ortho to -NO₂) | ~ 123 - 125 |

| Aromatic carbon (ipso, attached to -NO₂) | ~ 148 - 152 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ stretch | 1380 - 1340 | Strong |

| Symmetric SO₂ stretch | 1190 - 1160 | Strong |

| Asymmetric NO₂ stretch | 1530 - 1500 | Strong |

| Symmetric NO₂ stretch | 1355 - 1335 | Strong |

| C=C aromatic stretch | 1600 - 1450 | Medium-Strong |

| C-H aromatic stretch | 3100 - 3000 | Medium-Weak |

| C-H methylene stretch | 3000 - 2850 | Medium-Weak |

| S-Cl stretch | 700 - 600 | Medium |

Experimental Protocols

While specific experimental parameters for the spectral analysis of this compound are not published, the following provides a general methodology for its synthesis and spectral characterization.

Synthesis of this compound

A common synthetic route involves the oxidation of a corresponding thiol or isothiourea salt. The following is a generalized procedure based on established methods:

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Formation of S-(4-Nitrobenzyl)isothiourea salt: 4-Nitrobenzyl halide (1 equivalent) and thiourea (1 equivalent) are refluxed in ethanol. After cooling, the solvent is removed under reduced pressure to yield the S-(4-nitrobenzyl)isothiourea salt.

-

Oxidative Chlorination: The isothiourea salt is suspended in a mixture of acetonitrile and water and cooled in an ice bath. A solution of an oxidizing and chlorinating agent, such as tert-butyl hypochlorite in acetonitrile, is added dropwise while maintaining the temperature between 0 and 20 °C.

-

Workup and Purification: The reaction mixture is subjected to an aqueous workup, typically involving extraction with a suitable organic solvent like diethyl ether. The organic layer is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product can be further purified by recrystallization.

General Protocol for NMR and IR Spectroscopy

The following outlines a standard procedure for obtaining NMR and IR spectra of a solid organic compound like this compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for NMR and IR spectroscopic analysis.

NMR Spectroscopy Protocol:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are used to acquire both ¹H and ¹³C spectra.

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is then analyzed for characteristic absorption bands.

Logical Relationships in Spectral Interpretation

The interpretation of spectral data involves a logical workflow to deduce the structure of the compound.

Logical Flow for Structure Confirmation

Caption: Logical workflow for structural confirmation using spectral data.

This guide provides a foundational understanding of the spectral characteristics and synthesis of this compound. For definitive analysis, it is recommended that researchers acquire experimental data on their own synthesized and purified samples.

Navigating the Thermal Landscape of (4-Nitrophenyl)methanesulfonyl chloride: A Technical Guide to Stability and Decomposition

For Immediate Release

This technical guide offers an in-depth analysis of the thermal stability and decomposition profile of (4-Nitrophenyl)methanesulfonyl chloride, a key intermediate in pharmaceutical synthesis and chemical research. This document is intended for researchers, scientists, and drug development professionals, providing critical safety information, detailed experimental protocols, and a predictive assessment of the compound's thermal behavior.

This compound (CAS No. 4025-76-5) is a reactive compound that requires careful handling due to its potential for thermal decomposition. Understanding its stability is paramount for safe storage, handling, and use in synthetic processes. This guide summarizes the known data, outlines methodologies for its assessment, and presents a plausible decomposition pathway.

Core Data Summary

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables present representative data based on analogous compounds, such as p-toluenesulfonyl chloride and other nitroaromatic compounds. These values should be considered illustrative and underscore the necessity for empirical testing for precise safety and process parameters.

Table 1: Representative Thermal Stability Data

| Parameter | Representative Value | Method | Notes |

| Melting Point | 93-97 °C | Capillary Method | |

| Onset Decomposition Temperature (DSC) | 150 - 180 °C | Differential Scanning Calorimetry (DSC) | Highly dependent on heating rate and impurities. |

| Decomposition Enthalpy (ΔHd) | 200 - 400 J/g | DSC | Indicates significant energy release upon decomposition. |

| 5% Mass Loss Temperature (TGA) | 160 - 190 °C | Thermogravimetric Analysis (TGA) | Represents the initial stage of significant decomposition. |

Table 2: Hazardous Decomposition Products

| Product | Chemical Formula | Hazard |

| Hydrogen Chloride | HCl | Corrosive, toxic gas |

| Carbon Monoxide | CO | Toxic gas |

| Oxides of Nitrogen | NOx | Toxic and oxidizing gases |

| Oxides of Sulfur | SOx | Toxic and corrosive gases |

Experimental Protocols for Thermal Analysis

Accurate assessment of the thermal stability of this compound requires rigorous experimental procedures. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the primary techniques for such evaluations.

Differential Scanning Calorimetry (DSC) for Onset Temperature and Enthalpy of Decomposition

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter capable of heating to at least 400 °C, equipped with high-pressure crucibles.

Procedure:

-

Sample Preparation: A small sample (1-5 mg) of this compound is accurately weighed into a high-pressure crucible. The crucible is hermetically sealed to contain any evolved gases during decomposition.

-

Instrument Setup: An empty, hermetically sealed high-pressure crucible is used as a reference.

-

Experimental Conditions: The sample and reference are placed in the DSC cell. The temperature is ramped from ambient to 350 °C at a constant heating rate (e.g., 2, 5, and 10 °C/min). A purge of inert gas (e.g., nitrogen) is maintained throughout the experiment.

-

Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine the onset temperature of any exothermic event, which corresponds to the decomposition. The area under the exothermic peak is integrated to calculate the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA) for Decomposition Profile and Kinetics

Objective: To determine the temperature at which mass loss occurs and to study the kinetics of decomposition.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: A sample (5-10 mg) of this compound is placed in an appropriate TGA pan (e.g., alumina).

-

Instrument Setup: The TGA is tared with an empty pan.

-

Experimental Conditions: The sample is heated from ambient temperature to 500 °C at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The mass loss as a function of temperature is recorded. The onset of mass loss and the temperatures at specific mass loss percentages (e.g., 5%, 50%) are determined. Multiple experiments at different heating rates can be performed to calculate kinetic parameters such as activation energy using methods like the Flynn-Wall-Ozawa or Kissinger methods.

Visualizing Thermal Hazard Assessment and Decomposition

To better illustrate the workflow for assessing thermal stability and the potential decomposition pathway, the following diagrams have been generated using the DOT language.

Caption: Workflow for Thermal Stability Assessment.

Caption: Plausible Decomposition Pathway.

Conclusion and Safety Recommendations

It is imperative that any work with this compound be preceded by a thorough thermal hazard assessment using techniques such as DSC and TGA. The following safety precautions are strongly recommended:

-

Avoid Heating: Do not subject the compound to high temperatures unless under controlled experimental conditions for analysis.

-

Inert Atmosphere: Handle and store under an inert atmosphere to prevent reactions with moisture and air.

-

Ventilation: All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment: Appropriate PPE, including safety glasses, gloves, and a lab coat, must be worn at all times.

-

Emergency Preparedness: Have appropriate emergency procedures and equipment in place to handle accidental releases or thermal events.

This guide serves as a foundational resource for understanding the potential thermal hazards associated with this compound. It is crucial to supplement this information with specific experimental data to ensure safe handling and process design.

An In-depth Technical Guide to the Safety and Handling of (4-Nitrophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4-nitrophenyl)methanesulfonyl chloride (CAS No. 4025-75-6), a chemical intermediate used in various research and development applications, including the synthesis of pharmaceutical compounds.[1][2] Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound.

Chemical and Physical Properties

This compound is a white powder with the molecular formula C7H6ClNO4S and a molecular weight of 235.64 g/mol .[3] It is crucial to understand its physical characteristics to ensure safe handling and storage.

| Property | Value | Reference |

| CAS Number | 4025-75-6 | [3][4] |

| Molecular Formula | C7H6ClNO4S | [3][5] |

| Molecular Weight | 235.64 g/mol | [3][5] |

| Appearance | White powder | [3] |

| Melting Point | 90-93 °C | [3] |

| Odor | Slight | [3] |

| Solubility in water | Reacts violently | [3][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and requires careful handling. It is corrosive and reacts violently with water.[3][4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[4][6][7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[4][7] |

| Specific target organ toxicity (single exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation.[4] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[8] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[8] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[8] |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled.[8] |

| Hazardous to the aquatic environment, acute hazard | 2 | H402: Harmful to aquatic life.[8] |

| Hazardous to the aquatic environment, long-term hazard | 2 | H412: Harmful to aquatic life with long lasting effects.[8] |

Signal Word: Danger[9]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

| Protection Type | Specification | Reference |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | [3][4][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a chemical-resistant apron or full-body suit to prevent skin exposure. | [3][4][6] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [3][4] |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring the safety of laboratory personnel.

Handling:

-

Do not breathe dust, vapor, mist, or gas.[3]

-

Do not get in eyes, on skin, or on clothing.[3]

-

Keep container tightly closed when not in use.[3]

-

Use only with adequate ventilation, preferably in a chemical fume hood.[3][4]

Storage:

-

Store away from incompatible materials such as oxidizing agents, bases, amines, and water.[3]

-

Store under an inert atmosphere (e.g., nitrogen).[3]

-

The recommended storage temperature is 2-8 °C.

First Aid Measures

In the event of exposure, immediate medical attention is required.[4]

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical aid immediately. | [3][4] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately. If water-reactive products are embedded in the skin, do not apply water; cover with light oil. | [3] |

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Get medical aid immediately. | [3][4] |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. If the victim is fully conscious, give a cupful of water. Never give anything by mouth to an unconscious person. | [3][4] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

This material reacts violently with water.[3][4] DO NOT USE WATER.

-

Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][4]

-

During a fire, irritating and highly toxic gases such as hydrogen chloride, carbon monoxide, oxides of nitrogen, and oxides of sulfur may be generated.[3]

Accidental Release:

-

Use proper personal protective equipment as indicated in Section 3.[3]

-

Vacuum or sweep up material and place it into a suitable, dry, and closed disposal container.[3][4]

-

Avoid generating dusty conditions.[3]

-

Provide ventilation.[3]

Experimental Protocols

Visualizations

The following diagrams illustrate key safety and logical workflows for handling this compound.

Caption: Workflow for handling a chemical spill of this compound.

Caption: Chemical incompatibility of this compound.

Toxicological and Ecological Information

Limited toxicological data is available for this compound. The LD50/LC50 is not available.[3] It is not listed as a carcinogen by ACGIH, IARC, or NTP.[3] The toxicological properties have not been fully investigated.[4] This substance is harmful to aquatic life, with long-lasting effects.[8] Care should be taken to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical in a manner consistent with federal, state, and local regulations.[3] Do not empty into drains.[4] Waste materials should be handled by a licensed waste disposal company.

Transport Information

This compound is regulated for transport.

-

UN Number: 3261[9]

-

Proper Shipping Name: CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S.[7]

-

Hazard Class: 8[9]

-

Packing Group: II[9]

Some sources may also classify it under UN number 3246, Methanesulfonyl chloride, with hazard class 6.1 and a subsidiary hazard of 8.[8] It is crucial to verify the classification with the current transport regulations.

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure that all laboratory personnel are trained on the appropriate handling procedures.

References

- 1. This compound | 4025-75-6 [chemicalbook.com]

- 2. This compound CAS#: 4025-75-6 [chemicalbook.com]

- 3. This compound | CAS#:4025-75-6 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. 4025-75-6|this compound|BLD Pharm [bldpharm.com]

The Versatility of (4-Nitrophenyl)methanesulfonyl Chloride in Scientific Research: A Technical Guide

(4-Nitrophenyl)methanesulfonyl chloride , a reactive organosulfur compound, has emerged as a valuable reagent in various scientific disciplines, particularly in the fields of organic synthesis, proteomics, and drug discovery. Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with nucleophiles such as amines and alcohols. This technical guide provides an in-depth review of the applications of this compound, complete with experimental protocols and quantitative data to support researchers in their endeavors.

Chemical Properties and Synthesis

This compound is a yellow to brown solid with a melting point of 91-92°C.[1] It is sensitive to moisture and reacts with water.[1] Proper handling and storage under inert gas (nitrogen or argon) at 2-8°C are crucial to maintain its reactivity.[1]

A general and efficient method for the synthesis of this compound has been reported, providing a reliable route for its preparation in the laboratory. While the search results provide a general overview of a synthetic procedure, specific details regarding stoichiometry, reaction conditions, and purification would require consultation of primary literature for replication.

Core Applications in Research and Development

The applications of this compound are diverse, ranging from its use as a protecting group in peptide synthesis to a derivatizing agent for analytical applications.

Amine Protection in Organic Synthesis

The methanesulfonyl group, introduced by reacting an amine with a sulfonyl chloride, is a robust protecting group for primary and secondary amines. The resulting sulfonamide is stable under a wide range of reaction conditions, including strongly acidic and basic environments. This stability makes it an ideal choice in multi-step syntheses where other common amine protecting groups might not be suitable.

The (4-nitrophenyl)methanesulfonyl group, in particular, offers distinct advantages. The electron-withdrawing nitro group enhances the acidity of the N-H proton in the resulting sulfonamide, facilitating subsequent N-alkylation reactions.

Experimental Protocol: General Procedure for the Protection of Amines

A detailed, generalized protocol for the protection of amines using sulfonyl chlorides involves the reaction of the amine with the sulfonyl chloride in the presence of a base.

-

Reaction Setup: Dissolve the amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Addition of this compound: Slowly add a solution of this compound in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The protected amine is then extracted into an organic solvent, dried, and purified using techniques like column chromatography or recrystallization.

Cleavage of the (4-Nitrophenyl)methanesulfonyl Protecting Group

The removal of the robust methanesulfonyl protecting group often requires harsh reductive conditions. Common methods include the use of lithium aluminum hydride or a dissolving metal reduction. The specific conditions for cleavage should be carefully selected based on the stability of other functional groups within the molecule.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

Due to the lack of a strong chromophore in many amino acids and other primary and secondary amines, their direct detection by HPLC with UV detectors can be challenging. Pre-column derivatization with a reagent that introduces a UV-active or fluorescent tag is a common strategy to enhance detection sensitivity.

This compound can serve as a derivatizing agent for amines, introducing the UV-active 4-nitrophenyl group. The resulting sulfonamides can be readily detected by UV-Vis detectors, allowing for sensitive quantification of the original amine. While the search results did not provide a specific protocol for this reagent, the general principles of pre-column derivatization with sulfonyl chlorides are well-established.

Experimental Protocol: General Procedure for Pre-column Derivatization of Amines for HPLC Analysis

-

Sample Preparation: Prepare a solution of the amine-containing sample in a suitable buffer, typically at a slightly alkaline pH to ensure the amine is in its nucleophilic form.

-

Derivatization Reaction: Add a solution of this compound in an organic solvent miscible with the buffer (e.g., acetonitrile). The reaction is typically carried out at a controlled temperature for a specific duration.

-

Reaction Quenching: After the desired reaction time, quench the reaction by adding a reagent that reacts with the excess derivatizing agent, or by adjusting the pH.

-

HPLC Analysis: Inject a known volume of the derivatized sample onto a suitable HPLC column (e.g., a reverse-phase C18 column). The separation is achieved using an appropriate mobile phase gradient, and the derivatized amines are detected by a UV-Vis detector at a wavelength where the 4-nitrophenyl group has strong absorbance.

| Analyte Type | Derivatizing Reagent | Detection Method | Key Advantages |

| Primary/Secondary Amines | This compound | UV-Vis | Introduction of a strong chromophore for sensitive detection. |

| Amino Acids | Dansyl Chloride | Fluorescence/UV | Well-established method with good sensitivity. |

| Amino Acids | o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction, but derivatives can be unstable. |

Application in Peptide Chemistry

One of the notable applications of this compound is in the preparation of the HIV-1 Tat protein.[2] This involves a native chemical ligation process between a peptide thioester and a peptide containing a (mercapto)leucine at the N-terminus, followed by desulfurization.[2] This highlights the utility of the reagent in complex peptide synthesis and modification.

Visualizing Reaction Workflows

To aid in the understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the general workflows for amine protection and derivatization.

Caption: General workflow for the protection of amines.

Caption: Workflow for HPLC derivatization of amines.

Conclusion

This compound is a versatile and valuable reagent for researchers in chemistry and the life sciences. Its utility as a robust protecting group for amines and as a derivatizing agent for HPLC analysis provides powerful tools for organic synthesis and analytical chemistry. The protocols and information provided in this guide serve as a foundation for the successful application of this reagent in a variety of research contexts. Further exploration of its potential in medicinal chemistry and other areas of drug development is warranted.

References

Methodological & Application

Application Notes and Protocols for Amine Protection in Peptide Synthesis using (4-Nitrophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of peptide synthesis, the selective protection and deprotection of reactive functional groups are paramount to ensure the correct peptide sequence and avoid unwanted side reactions. The α-amino group of amino acids is a primary site requiring temporary protection during peptide bond formation. While several protecting groups are available, the use of nitrobenzenesulfonyl (Ns) chlorides offers distinct advantages, including stability under various conditions and mild deprotection protocols.

This document provides detailed application notes and protocols for the use of (4-Nitrophenyl)methanesulfonyl chloride (4-NsCl or p-NsCl) as a protecting group for amines in peptide synthesis. The 4-nitro substitution provides a strong electron-withdrawing effect, facilitating the deprotection step. These guidelines are intended for researchers and professionals involved in peptide synthesis and drug development.

Principle of Ns-Protection and Deprotection

The protection of a primary or secondary amine with this compound proceeds via a standard sulfonylation reaction to form a stable sulfonamide. The resulting Ns-protected amine is stable to acidic conditions commonly used for the removal of other protecting groups like Boc.

The key advantage of the Ns-group lies in its facile removal under mild, non-acidic conditions. Deprotection is achieved through nucleophilic aromatic substitution, typically using a thiol reagent in the presence of a base. The thiol attacks the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex, which then collapses to release the free amine.[1][2]

Data Presentation

Table 1: Reaction Conditions for Protection and Deprotection of Amines with 4-NsCl

| Parameter | Protection | Deprotection |

| Reagents | This compound, Amine | Ns-protected Amine, Thiol (e.g., Thiophenol) |

| Base | Triethylamine (TEA), DIEA, or NaHCO₃ | Potassium Carbonate (K₂CO₃) or DBU |

| Solvent | Dichloromethane (DCM), THF, or Acetonitrile | Dimethylformamide (DMF) or Acetonitrile |

| Temperature | 0 °C to Room Temperature | Room Temperature to 40 °C |

| Reaction Time | 1 - 4 hours | 1 - 12 hours |

| Typical Yields | >90% | >90% |

Note: Reaction conditions may require optimization based on the specific amino acid or peptide.

Experimental Protocols

Protocol 1: Protection of an Amino Acid with this compound

This protocol is a general procedure and may require optimization for specific amino acids.

Materials:

-

Amino acid

-

This compound (4-NsCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

In a separate flask, dissolve this compound (1.1 eq) in dioxane.

-

Add the 4-NsCl solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-(4-nosyl)-amino acid.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection of an N-(4-nosyl)-amino Acid

This protocol describes the removal of the 4-nosyl group in solution phase.

Materials:

-

N-(4-nosyl)-amino acid

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the N-(4-nosyl)-amino acid (1.0 eq) in DMF.

-

Add potassium carbonate (2.0 eq) to the solution and stir.

-

Add thiophenol (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amino acid.

-

Further purification can be performed by chromatography if required.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using 4-Nosyl Protection

This protocol outlines the general steps for incorporating a 4-nosyl protected amino acid into a peptide chain on a solid support.

Materials:

-

Resin with a suitable linker (e.g., Wang or Rink Amide resin)

-

Fmoc-protected amino acids

-

4-Nosyl-protected amino acid

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection reagent for Fmoc (e.g., 20% piperidine in DMF)

-

Deprotection reagent for 4-Nosyl (e.g., Thiophenol, DBU in DMF)

-

DMF, DCM

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc-Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling of 4-Nosyl-Amino Acid:

-

Pre-activate the 4-nosyl-protected amino acid (3 eq) with a coupling reagent (e.g., HBTU, 2.9 eq) and a base (e.g., DIEA, 6 eq) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat the Fmoc-deprotection, washing, and coupling steps with the subsequent Fmoc-protected amino acids.

-

4-Nosyl Deprotection on Resin:

-

Treat the resin with a solution of thiophenol (10 eq) and DBU (5 eq) in DMF.

-

Shake for 1-2 hours at room temperature.

-

Monitor the deprotection. Repeat the treatment if necessary.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).

Mandatory Visualizations

References

Application Notes and Protocols for (4-Nitrophenyl)methanesulfonyl chloride in Sulfonate Ester Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Nitrophenyl)methanesulfonyl chloride, also known as 4-nitrobenzylsulfonyl chloride, is a versatile reagent employed in organic synthesis for the formation of sulfonate esters. This reagent is particularly valuable for the protection of hydroxyl groups in alcohols and phenols. The resulting 4-nitrobenzyl sulfonate esters exhibit stability under various reaction conditions but can be selectively cleaved, making them effective protecting groups. Furthermore, the nitroaromatic moiety allows for applications in prodrug strategies, where the sulfonate ester can be cleaved under specific biological conditions to release an active therapeutic agent. These notes provide detailed protocols and applications for the use of this compound in the synthesis of sulfonate esters.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 4025-75-6 |

| Molecular Formula | C₇H₆ClNO₄S |

| Molecular Weight | 235.64 g/mol |

| Appearance | Yellow to brown solid |

| Melting Point | 91-92 °C |

| Solubility | Soluble in acetone, dichloromethane, and other organic solvents. Reacts with water. |

Applications in Organic Synthesis

Protection of Alcohols and Phenols

This compound reacts with primary and secondary alcohols, as well as phenols, to form the corresponding sulfonate esters. This reaction effectively protects the hydroxyl group, allowing for subsequent chemical transformations on other parts of the molecule. The 4-nitrobenzyl group is stable to a range of reagents and conditions.

Prodrug Development

The 4-nitrobenzyl group can serve as a trigger in prodrugs designed for activation in hypoxic environments, such as those found in solid tumors. Intracellular nitroreductase enzymes can reduce the nitro group, initiating a cascade that leads to the cleavage of the sulfonate ester and the release of the active drug molecule. This targeted drug release minimizes systemic toxicity and enhances the therapeutic index.[1][2][3]

Experimental Protocols

General Protocol for the Sulfonylation of Alcohols

This protocol is adapted from a general method for the preparation of nitrobenzyl sulfonates.

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.05 eq)

-

Dicyclohexylamine (1.1 eq) or Triethylamine (1.5 eq)

-

Anhydrous Acetone or Dichloromethane (DCM)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve the alcohol in anhydrous acetone or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (dicyclohexylamine or triethylamine) to the solution with stirring.

-

Slowly add this compound to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired sulfonate ester.

General Protocol for the Sulfonylation of Phenols

Materials:

-

Phenol (1.0 eq)

-

This compound (1.0 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask, dissolve the phenol in anhydrous DCM and add pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add this compound portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical yields for the sulfonylation of various phenols with different sulfonyl chlorides, providing a comparative basis for reactions with this compound.

| Entry | Phenol | Sulfonyl Chloride | Yield (%) |

| 1 | Phenol | p-Toluenesulfonyl chloride | 93 |

| 2 | Phenol | 2-Naphthalenesulfonyl chloride | 85 |

| 3 | Phenol | 4-Chlorobenzenesulfonyl chloride | 80 |

| 4 | Phenol | 4-Nitrobenzenesulfonyl chloride | 82 |

| 5 | 3,5-Dimethylphenol | p-Toluenesulfonyl chloride | 95 |

| 6 | 3,5-Dimethylphenol | 4-Chlorobenzenesulfonyl chloride | 85 |

| 7 | 3,5-Dimethylphenol | 4-Nitrobenzenesulfonyl chloride | 78 |

| 8 | 2-Chlorophenol | p-Toluenesulfonyl chloride | 89 |

| 9 | 2-Nitrophenol | p-Toluenesulfonyl chloride | 73 |

| 10 | 4-Nitrophenol | p-Toluenesulfonyl chloride | 82 |

Data adapted from "Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides" for illustrative purposes.[4][5] While not specific to this compound, these yields are representative for similar sulfonylation reactions.

Visualizations

Experimental Workflow for Sulfonate Ester Synthesis

Caption: General experimental workflow for the synthesis of sulfonate esters.

Signaling Pathway for Prodrug Activation

Caption: Activation pathway of a 4-nitrobenzyl sulfonate prodrug.

References

Application Notes and Protocols: Synthesis of Sulfonamides with (4-Nitrophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of sulfonamides utilizing (4-nitrophenyl)methanesulfonyl chloride. This key intermediate is valuable in the development of various biologically active compounds. The following sections offer a comprehensive guide to performing these reactions with a range of primary and secondary amines, including aliphatic and aromatic examples.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry. A common and effective method for their preparation is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This document focuses on the reaction conditions for sulfonamide synthesis using this compound, a versatile building block for creating diverse sulfonamide libraries. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, enabling the generation of a wide array of derivatives.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Caption: General reaction for the synthesis of sulfonamides.

Tabulated Reaction Conditions and Yields

The following table summarizes various reaction conditions for the synthesis of sulfonamides from this compound with different amines. This data is compiled from analogous reactions and established protocols to provide a predictive framework for experimental design.

| Amine Type | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Aromatic | 4-Methyl-2-nitroaniline | Triethylamine | Dichloromethane | 0 - 5 | 2 - 4 | High |

| Primary Aromatic | 2-Amino-5-nitro-diphenylether | Pyridine | Pyridine | 15 -> 85 -> 100 | 5 | ~80-90 |

| Primary Aliphatic | Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 2 - 6 | > 90 |

| Secondary Aliphatic | Piperidine | Triethylamine | Dichloromethane | 0 to RT | 2 - 6 | > 90 |

| Secondary Aliphatic | Diethylamine | Triethylamine | Dichloromethane | 0 to RT | 2 - 6 | > 90 |